

BAR501 solubility for in vivo studies

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Compound of Interest

Compound Name: (3 α ,5 β ,6 β ,7 α)-BAR501

Cat. No.: B15603030

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BAR501 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of BAR501 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is BAR501 and what is its primary mechanism of action?

A1: BAR501 is a potent and selective synthetic agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.^[1] It does not activate the farnesoid X receptor (FXR). Its primary mechanism involves binding to and activating GPBAR1, which leads to a cascade of downstream signaling events, primarily through the production of cyclic AMP (cAMP).^{[2][3]}

Q2: What are the recommended solvents for dissolving BAR501?

A2: For in vitro and stock solution preparation, BAR501 is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 81 mg/mL (199.19 mM).^[1] For in vivo studies, BAR501 is typically administered as a suspension.

Q3: What are the common vehicles used for in vivo administration of BAR501?

A3: For oral administration (gavage), a common and effective vehicle is an aqueous solution of Carboxymethylcellulose sodium (CMC-Na).^[1] Formulations using a combination of DMSO,

PEG300, Tween80, and water, or DMSO and corn oil have also been described for other administration routes.^[1]

Q4: What is a typical dosage range for BAR501 in rodent models?

A4: Based on published studies, dosages for mice typically range from 15 mg/kg/day to 30 mg/kg/day, administered via oral gavage.^{[4][5][6][7]} In rats, a dosage of 15 mg/kg/day has been used.^[8] The optimal dose will depend on the specific animal model and experimental goals.

Troubleshooting Guide

Issue 1: BAR501 precipitates out of solution during preparation for injection.

- Cause: BAR501 has low aqueous solubility. Using an inappropriate solvent system or incorrect mixing order can cause precipitation.
- Solution: For injection, a multi-component solvent system is recommended. Follow a sequential mixing protocol, such as first dissolving BAR501 in DMSO to create a stock solution, then diluting with PEG300, followed by the addition of Tween80, and finally adding ddH₂O.^[1] Ensure each component is fully mixed before adding the next. The final mixed solution should be used immediately.^[1]

Issue 2: Inconsistent results observed between experimental animals.

- Cause: This could be due to improper formulation leading to uneven suspension and inconsistent dosing. The vehicle itself might also have physiological effects.^{[9][10]}
- Solution:
 - Ensure Homogeneous Suspension: When using a vehicle like CMC-Na for oral gavage, ensure the mixture is vortexed thoroughly before drawing each dose to maintain a uniform suspension.
 - Vehicle Control Group: Always include a vehicle-only control group in your experimental design. This helps to differentiate the effects of BAR501 from any potential effects of the administration vehicle.^[11] For example, DMSO, while a common solvent, can have biological effects at higher concentrations.^[9]

Issue 3: Difficulty administering the formulation via oral gavage.

- Cause: The formulation may be too viscous, or the volume may be too large for the animal.
- Solution:
 - Optimize Vehicle Concentration: Adjust the concentration of the suspending agent (e.g., CMC-Na) to achieve a suitable viscosity.
 - Check Administration Volume: Ensure the total volume administered is within the recommended guidelines for the specific species and body weight (e.g., for mice, a common maximum is 10 ml/kg).[\[12\]](#) The lowest effective volume should be used.[\[12\]](#)
 - Proper Gavage Technique: Ensure proper technique is used to avoid injury or accidental administration into the trachea. The gavage needle should be measured to the correct length (from the mouth to the last rib) before insertion.[\[12\]](#)

Quantitative Data Summary

The following table summarizes the solubility and formulation data for BAR501.

Parameter	Vehicle / Solvent System	Concentration / Details	Reference
Stock Solution	DMSO	81 mg/mL (199.19 mM)	[1]
In Vivo (Oral Gavage)	CMC-Na (aqueous)	≥ 5 mg/mL (Homogeneous suspension)	[1]
In Vivo (Injection)	1. DMSO2. PEG3003. Tween804. ddH ₂ O	Example 1mL prep: 50 µL of 81 mg/mL DMSO stock + 400 µL PEG300 + 50 µL Tween80 + 500 µL ddH ₂ O. Use immediately.	[1]
In Vivo (Alternative)	1. DMSO2. Corn Oil	Example 1mL prep: 50 µL of 20 mg/mL DMSO stock + 950 µL corn oil. Use immediately.	[1]
In Vivo Dose (Mice)	Formulated for Oral Gavage	15 - 30 mg/kg/day	[4][5]
In Vivo Dose (Rats)	Formulated for Oral Gavage	15 mg/kg/day	[8]

Detailed Experimental Protocol

Protocol: Preparation and Administration of BAR501 via Oral Gavage in Mice

This protocol describes the preparation of a 15 mg/kg dose of BAR501 in a 0.5% CMC-Na vehicle for a 25g mouse.

Materials:

- BAR501 powder

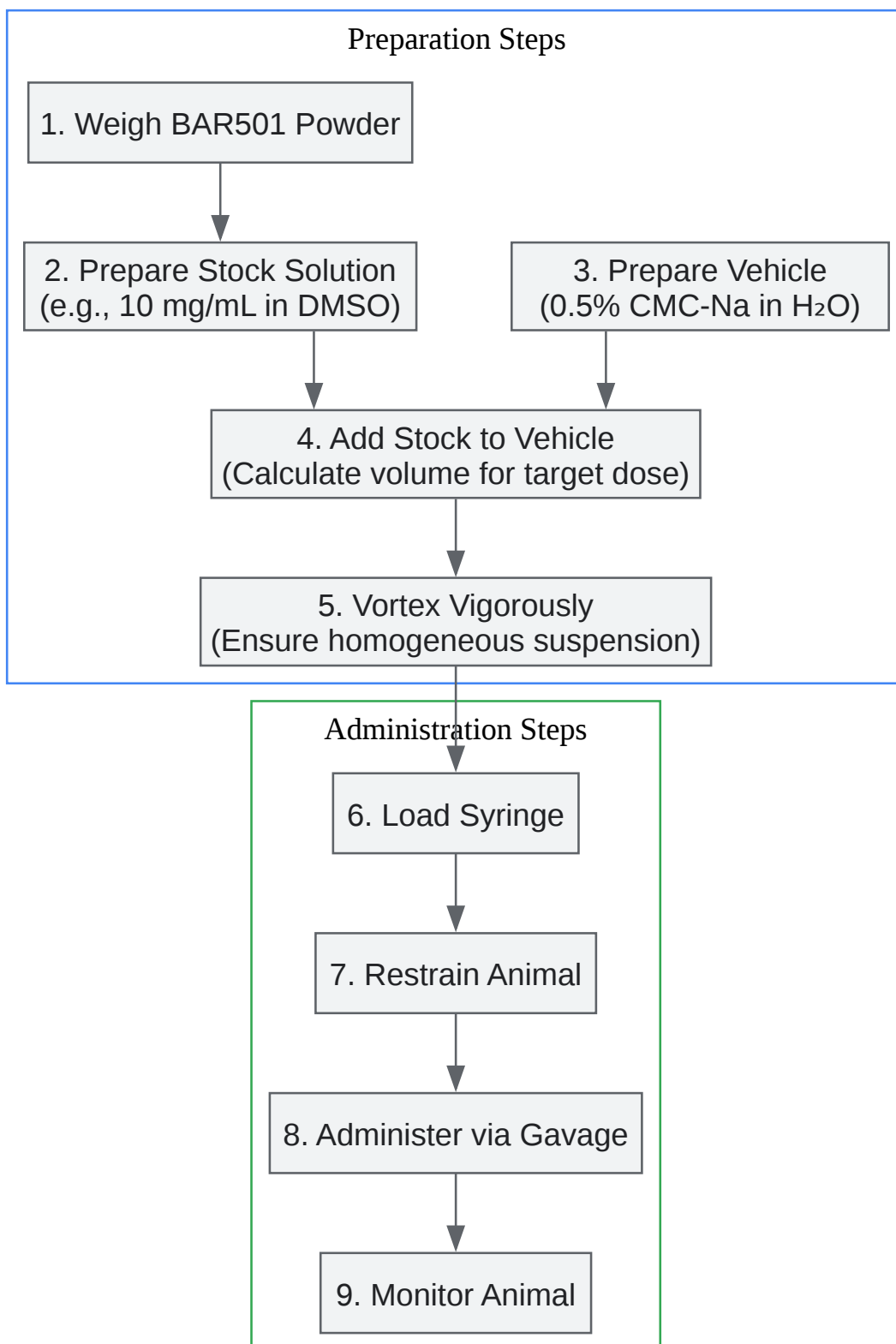
- Dimethyl Sulfoxide (DMSO)
- 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Analytical balance
- Appropriately sized syringe (e.g., 1 mL)
- 20-22 gauge gavage needle (for adult mice)[[12](#)]

Procedure:

- Calculate Required Dose:
 - Dose = 15 mg/kg
 - Animal weight = 0.025 kg
 - Total BAR501 per animal = 15 mg/kg * 0.025 kg = 0.375 mg
- Prepare BAR501 Stock (Optional but Recommended):
 - To improve accuracy, first prepare a stock solution in DMSO (e.g., 10 mg/mL).
 - Weigh 10 mg of BAR501 and dissolve it in 1 mL of DMSO. Vortex until fully dissolved.
- Prepare Dosing Suspension:
 - The target administration volume should be manageable (e.g., 100 µL or 0.1 mL).
 - Calculate the amount of BAR501 needed for the final suspension volume. For a 100 µL dose, the concentration should be $0.375 \text{ mg} / 0.1 \text{ mL} = 3.75 \text{ mg/mL}$.
 - From the 10 mg/mL stock, take 37.5 µL and add it to a microcentrifuge tube.

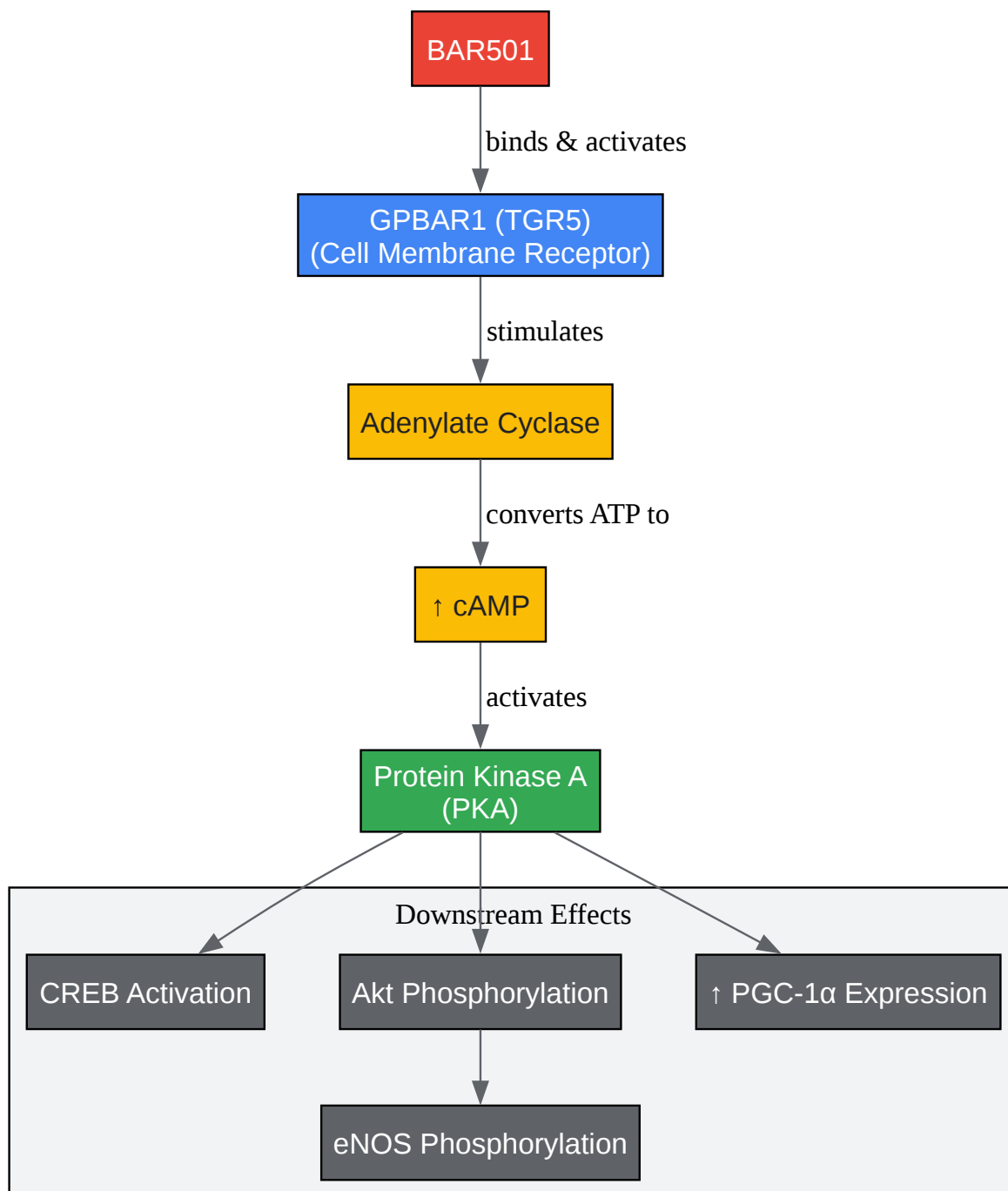
- Add 62.5 μ L of 0.5% CMC-Na to the tube to reach a final volume of 100 μ L. Note: This method results in a final solution containing DMSO. Ensure your vehicle control group receives the same final concentration of DMSO in CMC-Na.
- Alternative (Direct Suspension): Directly weigh the required amount of BAR501 (0.375 mg) and add it to 100 μ L of 0.5% CMC-Na. This method avoids the use of DMSO in the final formulation.
- Homogenize the Suspension:
 - Vortex the microcentrifuge tube vigorously for 1-2 minutes immediately before administration to ensure a uniform and homogeneous suspension.
- Administration:
 - Weigh the animal to confirm the correct dose calculation.[\[12\]](#)
 - Draw the calculated volume (100 μ L) into the syringe fitted with the gavage needle.
 - Gently restrain the mouse and insert the gavage needle into the esophagus. The length of insertion should be pre-measured from the tip of the nose to the last rib.[\[12\]](#)
 - Administer the suspension slowly and steadily.
 - Monitor the animal for any signs of distress post-administration.

Visualizations



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Caption: Experimental workflow for preparing and administering BAR501.



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Caption: Simplified signaling pathway of BAR501 via GPBAR1 (TGR5).

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